
Tetraethyl 2,2'-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, ester groups, and secondary amides. This compound has a total of 76 bonds, including 42 non-hydrogen bonds, 18 multiple bonds, and 18 rotatable bonds . It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield .
Chemical Reactions Analysis
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of specific atoms or groups within the molecule .
Scientific Research Applications
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is utilized in a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for understanding biological processes. Industrial applications include its use in the development of new materials or as a component in specialized chemical formulations .
Mechanism of Action
The mechanism of action of Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate can be compared with other similar compounds, such as Tetraethyl 2,2’-(1,4-phenylenedimethylidyne)bismalonate. While both compounds share structural similarities, Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is unique in its specific arrangement of functional groups and overall molecular architecture.
Properties
CAS No. |
58067-54-2 |
|---|---|
Molecular Formula |
C29H34N2O10 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
diethyl 2-[[4-[[4-[(3-ethoxy-2-ethoxycarbonyl-3-oxopropanoyl)amino]phenyl]methyl]phenyl]carbamoyl]propanedioate |
InChI |
InChI=1S/C29H34N2O10/c1-5-38-26(34)22(27(35)39-6-2)24(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-25(33)23(28(36)40-7-3)29(37)41-8-4/h9-16,22-23H,5-8,17H2,1-4H3,(H,30,32)(H,31,33) |
InChI Key |
NLFAPZSBRVCHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
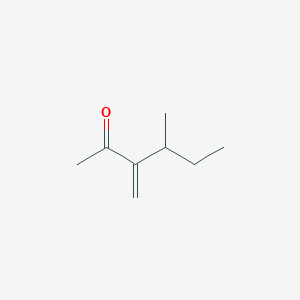
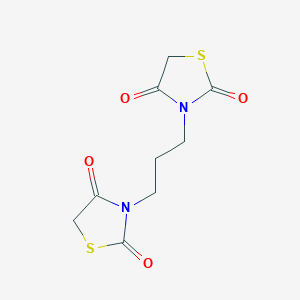

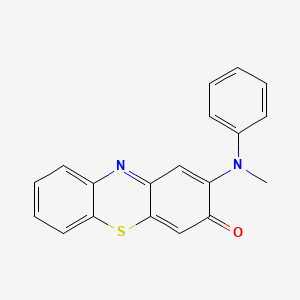


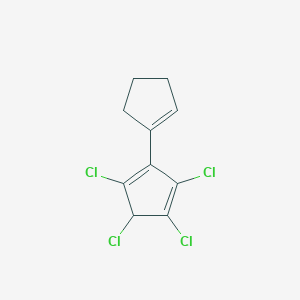
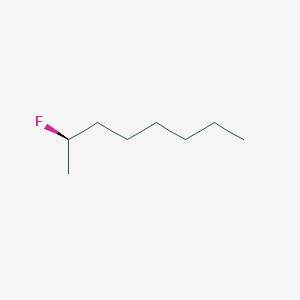
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
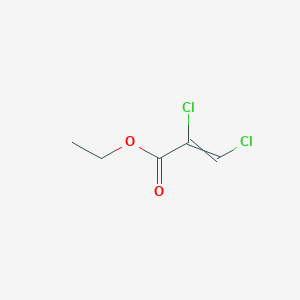
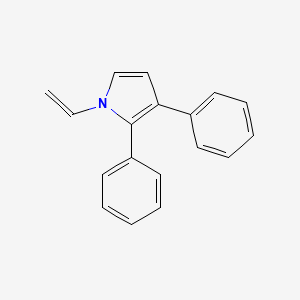
![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
